molecular formula C12H11NO B1608683 6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile CAS No. 6398-50-1

6-Methoxy-3,4-dihydronaphthalene-1-carbonitrile

Cat. No. B1608683
CAS RN: 6398-50-1
M. Wt: 185.22 g/mol
InChI Key: NPULUKJLDRIOAW-UHFFFAOYSA-N
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Patent
US04590010

Procedure details

A mixture of 1.3 g of dry AlCl 3, 0.64 g of dry NaCN, and 87 mg of tetrabutylammonium bromide (TBAB) in 8.7 ml of dry nitrobenzene (NB) was stirred for two hours under a nitrogen atmosphere. Then 1.53 g of 6-methoxytetralone (6-MT) were added to provide a reaction mixture containing the 6-MT, NaCN, and AlCl3 in a mol ratio of 1/1.5/1.1 and containing 5.6% of TBAB, based on the weight of 6-MT. The reaction mixture was stirred at 90° C. for 10 hours to form 6-methoxy-1-cyano-3,4-dihydronaphthalene (6-MCDN). After workup the VPC ratio of 6-MT/6-MCDN was determined to be 8/92. The process resulted in an 85% isolated yield of 6-MCDN.
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
AlCl
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
87 mg
Type
catalyst
Reaction Step Two
Quantity
8.7 mL
Type
solvent
Reaction Step Two
Quantity
1.53 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[CH3:4][O:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[C:12](=O)[CH2:11][CH2:10][CH2:9]2.[Al+3].[Cl-].[Cl-].[Cl-]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.[N+](C1C=CC=CC=1)([O-])=O>[CH3:4][O:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[C:12]([C:1]#[N:2])=[CH:11][CH2:10][CH2:9]2 |f:0.1,3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
AlCl
Quantity
1.3 g
Type
reactant
Smiles
Name
Quantity
0.64 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
87 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
8.7 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Three
Name
Quantity
1.53 g
Type
reactant
Smiles
COC=1C=C2CCCC(C2=CC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2CCCC(C2=CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2CCCC(C2=CC1)=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for two hours under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide a reaction mixture
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 90° C. for 10 hours
Duration
10 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C2CCC=C(C2=CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.